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Introduction: 3,4-Dibromoaniline is an aromatic amine of significant interest in organic
synthesis, serving as a versatile building block for pharmaceuticals, agrochemicals, and dye
manufacturing.[1] Its chemical reactivity is largely dictated by the amino group and the two
bromine substituents on the benzene ring. A thorough understanding of its physicochemical
properties is paramount for its effective use in research and development, enabling
optimization of reaction conditions, purification protocols, and formulation strategies. This guide
provides a comprehensive overview of the core physicochemical and spectroscopic properties
of 3,4-Dibromoaniline, supplemented with detailed experimental protocols for their
determination.

Chemical and Physical Properties

3,4-Dibromoaniline is a beige solid at room temperature.[1] The presence of two heavy
bromine atoms significantly increases its molecular weight and influences its melting and
boiling points compared to unsubstituted aniline. The hydrophobic nature of the dibrominated
benzene ring leads to limited solubility in agueous solutions, while it remains soluble in various
organic solvents.[1][2]

Table 1: Physicochemical Properties of 3,4-Dibromoaniline
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Property Value Source
IUPAC Name 3,4-dibromoaniline [3]
CAS Number 615-55-4 [3][41[5]
Molecular Formula CeHsBrz2N [31[41[5]
Molecular Weight 250.92 g/mol [31141[5]
Appearance Beige solid [1]
Melting Point 78-82 °C [1]
Boiling Point 288.3 °C (at 760 mmHg) [1]
logP (Octanol/Water) 2.794 (Calculated) [4]

o log10WS = -3.43 (mol/L)
Water Solubility (Calculated) [4]
alculate

Enthalpy of Fusion 20.33 kJ/mol (Calculated) [4]

Enthalpy of Vaporization 56.06 kJ/mol (Calculated) [4]

Spectroscopic Profile

The structural features of 3,4-Dibromoaniline give rise to a distinct spectroscopic fingerprint,
which is essential for its identification and characterization.

Table 2: Spectroscopic Data for 3,4-Dibromoaniline

Technique Method Source
1H NMR BRUKER AC-300 [3]
FTIR Film (cast from CHCIs) [3]
GC-MS Electron lonization [31[61[7]

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: The *H NMR spectrum provides
information about the electronic environment of the protons on the aromatic ring. The

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/3_4-Dibromoaniline
https://pubchem.ncbi.nlm.nih.gov/compound/3_4-Dibromoaniline
https://www.chemeo.com/cid/21-490-4/3-4-Dibromoaniline
https://webbook.nist.gov/cgi/inchi?ID=C615554&Mask=80
https://pubchem.ncbi.nlm.nih.gov/compound/3_4-Dibromoaniline
https://www.chemeo.com/cid/21-490-4/3-4-Dibromoaniline
https://webbook.nist.gov/cgi/inchi?ID=C615554&Mask=80
https://pubchem.ncbi.nlm.nih.gov/compound/3_4-Dibromoaniline
https://www.chemeo.com/cid/21-490-4/3-4-Dibromoaniline
https://webbook.nist.gov/cgi/inchi?ID=C615554&Mask=80
https://www.smolecule.com/products/s1892012
https://www.smolecule.com/products/s1892012
https://www.smolecule.com/products/s1892012
https://www.chemeo.com/cid/21-490-4/3-4-Dibromoaniline
https://www.chemeo.com/cid/21-490-4/3-4-Dibromoaniline
https://www.chemeo.com/cid/21-490-4/3-4-Dibromoaniline
https://www.chemeo.com/cid/21-490-4/3-4-Dibromoaniline
https://www.benchchem.com/product/b1580990?utm_src=pdf-body
https://www.benchchem.com/product/b1580990?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3_4-Dibromoaniline
https://pubchem.ncbi.nlm.nih.gov/compound/3_4-Dibromoaniline
https://pubchem.ncbi.nlm.nih.gov/compound/3_4-Dibromoaniline
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C6H5Br2N/c7-5-2-1-4(9)3-6(5)8/h1-3H%2C9H2
https://webbook.nist.gov/cgi/inchi?ID=C615554&Mask=200
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580990?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

chemical shifts are influenced by the electron-donating amino group and the electron-
withdrawing bromine atoms.[8]

o Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum reveals the
characteristic vibrational frequencies of the molecule's functional groups.[9] Key absorptions
for 3,4-Dibromoaniline include N-H stretching vibrations from the primary amine and C-Br
stretching vibrations.[3][5]

e Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio of the
molecule and its fragments, confirming its molecular weight. The isotopic pattern of bromine
(approximately 1:1 ratio of 7°Br and 8!Br) results in a characteristic M, M+2, and M+4 pattern
for the molecular ion peak.[3]

o UV-Vis Spectroscopy: Aromatic amines exhibit characteristic Tt — 1* transitions in the
ultraviolet region.[10] The specific absorption maxima can be determined by dissolving the
compound in a suitable solvent and measuring its absorbance spectrum.[11]

Experimental Protocols & Workflows

Accurate determination of physicochemical properties relies on standardized experimental
procedures. The following sections detail the methodologies for measuring key parameters.

Logical Relationship of Molecular Structure to
Physicochemical Properties

The chemical structure of 3,4-dibromoaniline directly dictates its physical and chemical
behaviors. The interplay between the aniline core, the electron-donating amino group, and the
bulky, electron-withdrawing bromine atoms determines its intermolecular forces, which in turn
govern properties like melting point, boiling point, and solubility.
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1. Sample Prep
(Grind to fine powder)

2. Capillary Loading
(Tap ~2-3 mm of sample)

5. Observe & Record
(T_initial: first drop)
(T_final: all liquid)

3. Apparatus Setup
(Place capillary in block)

4. Heat Slowly
(~2 °C / min)
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5. Observe Bubbles
(Rapid, continuous stream)

3. Apparatus Setup
(Attach to thermometer)

4. Heat Gently
(in oil bath/block)

7. Record Temperature
(Liquid enters capillary)

6. Stop Heating & Cool

1. Sample Prep 2. Insert Capillary
(Mett solid & add to tube) (Sealed end up)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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